![molecular formula C24H18O3 B14519929 Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, 1-naphthalenyl ester CAS No. 62952-01-6](/img/structure/B14519929.png)
Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, 1-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, 1-naphthalenyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are widely used in various industries, including perfumery, flavoring, and pharmaceuticals. This particular ester is derived from acetic acid, [1,1’-biphenyl]-4-ol, and 1-naphthol, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ([1,1’-biphenyl]-4-yloxy)-, 1-naphthalenyl ester typically involves the esterification reaction between acetic acid and the corresponding alcohols. The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Acetic acid+[1,1’-biphenyl]-4-ol+1-naphtholH2SO4Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, 1-naphthalenyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ester can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized products.
Reduction: Reduction of the ester can yield the corresponding alcohols and acetic acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in organic synthesis.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids, and other oxidized aromatic compounds.
Reduction: [1,1’-biphenyl]-4-ol, 1-naphthol, and acetic acid.
Substitution: Various substituted esters, amides, or thioesters.
Scientific Research Applications
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, 1-naphthalenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid, ([1,1’-biphenyl]-4-yloxy)-, 1-naphthalenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release acetic acid, [1,1’-biphenyl]-4-ol, and 1-naphthol, which can then interact with various biological pathways. The aromatic rings in the molecule can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, phenyl ester: A simpler ester with a single aromatic ring.
Acetic acid, 1-naphthyl ester: Contains a naphthalene ring but lacks the biphenyl moiety.
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, methyl ester: Similar structure but with a methyl group instead of a naphthalene ring.
Uniqueness
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, 1-naphthalenyl ester is unique due to its combination of biphenyl and naphthalene rings, which impart distinct chemical and physical properties
Properties
CAS No. |
62952-01-6 |
|---|---|
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
naphthalen-1-yl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C24H18O3/c25-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-16H,17H2 |
InChI Key |
WFAQSZRZXNVUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4-Phenylenebis(oxy)]bis(tripropylsilane)](/img/structure/B14519847.png)
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
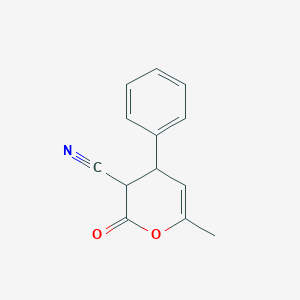
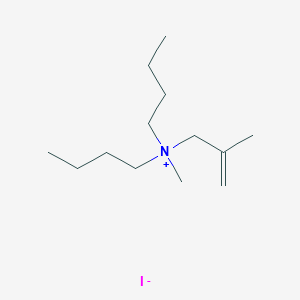
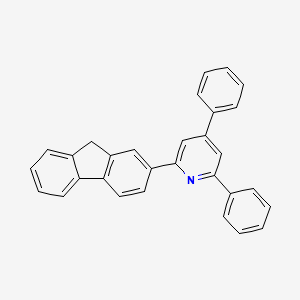
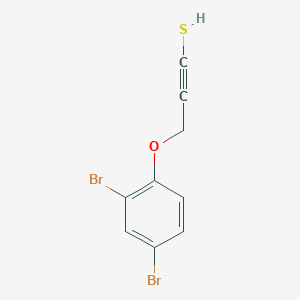
![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)
![{[(Pyridin-2-yl)methyl]amino}methanol](/img/structure/B14519906.png)
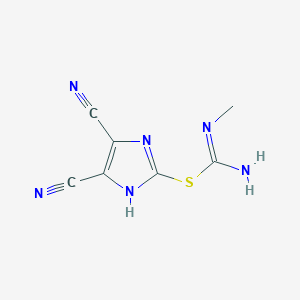
![Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate](/img/structure/B14519916.png)
![N-[(Furan-2-yl)methyl]-N'-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14519923.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)
